molecular formula C8H8FNO2 B13277377 2-(5-Fluoropyridin-2-yl)propanoic acid

2-(5-Fluoropyridin-2-yl)propanoic acid

Cat. No.: B13277377
M. Wt: 169.15 g/mol
InChI Key: LFTNNUFIJSCMHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Fluoropyridin-2-yl)propanoic acid is a fluorinated pyridine derivative with a propanoic acid side chain. This compound is distinct from herbicidal propanoic acids (e.g., fluazifop) due to the absence of phenoxy groups, suggesting divergent applications, possibly in pharmaceutical research .

Properties

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

IUPAC Name

2-(5-fluoropyridin-2-yl)propanoic acid

InChI

InChI=1S/C8H8FNO2/c1-5(8(11)12)7-3-2-6(9)4-10-7/h2-5H,1H3,(H,11,12)

InChI Key

LFTNNUFIJSCMHK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=C(C=C1)F)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoropyridin-2-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of fluorinated pyridines include:

Major Products Formed

The major products formed from the reactions of 2-(5-Fluoropyridin-2-yl)propanoic acid depend on the specific reaction conditions and reagents used. Substitution reactions typically yield derivatives with different substituents on the pyridine ring .

Mechanism of Action

The mechanism of action of 2-(5-Fluoropyridin-2-yl)propanoic acid is not well-documented. fluorinated pyridines generally exert their effects through interactions with specific molecular targets and pathways. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to biological targets .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Propanoic Acid Derivatives

Compound Name Pyridine Substitution Acid Chain Key Functional Groups Molecular Weight (g/mol) Primary Use
2-(5-Fluoropyridin-2-yl)propanoic acid 5-Fluoro Propanoic -COOH, pyridine ~183 (estimated) Research (potential pharmaceuticals)
2-(5-Fluoropyridin-2-yl)acetic acid 5-Fluoro Acetic -COOH, pyridine 155.13 Laboratory research
Fluazifop 5-Trifluoromethyl Propanoic -COOH, phenoxy-pyridine 383.3 Herbicide
Haloxyfop 3-Chloro-5-trifluoromethyl Propanoic -COOH, phenoxy-pyridine 362.7 Herbicide
Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate 2-Amino-5-fluoro Propanoic ester -COOCH₃, amino group 198.2 (estimated) Synthetic intermediate

Key Observations :

  • Chain Length: The acetic acid analog (C7H6FNO2) has a shorter chain than the propanoic acid target, reducing lipophilicity .
  • Substituents: Fluazifop and haloxyfop feature bulky phenoxy-pyridine groups critical for herbicidal activity, unlike the simpler pyridine-fluorine motif in the target compound .
  • Functional Groups : The methyl ester in introduces steric and electronic modifications, altering reactivity compared to the free acid .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound pKa (predicted) Density (g/cm³) Boiling Point (°C) Solubility Trends
2-(5-Fluoropyridin-2-yl)propanoic acid ~3.8–4.2 1.3–1.4 (est.) ~265–280 (est.) Moderate in polar solvents
2-(5-Fluoropyridin-2-yl)acetic acid 3.90 1.357 265.0 Higher aqueous solubility
Fluazifop 2.7 (measured) 1.3 Decomposes Lipophilic due to CF₃ group

Notes:

  • The target compound’s pKa is estimated to align with acetic acid analogs (~3.9), but its longer chain may reduce water solubility compared to acetic acid derivatives .
  • Fluazifop’s lower pKa (2.7) reflects stronger acidity from electron-withdrawing trifluoromethyl and phenoxy groups .

Biological Activity

2-(5-Fluoropyridin-2-yl)propanoic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and anticancer properties. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.

  • Molecular Formula : C8H8FNO2
  • CAS Number : Not specifically listed, but related compounds are referenced.
  • Structure : The compound features a pyridine ring substituted with a fluorine atom and a propanoic acid moiety.

Enzyme Inhibition

Research indicates that 2-(5-Fluoropyridin-2-yl)propanoic acid exhibits notable enzyme inhibition properties. Specifically, it has been studied for its effects on various enzymes that are critical in metabolic pathways.

  • Mechanism of Action : The compound appears to inhibit enzymes involved in nucleotide synthesis, which may contribute to its anticancer activity. This mechanism was suggested through studies showing significant growth inhibition of L1210 mouse leukemia cells .

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly against specific cancer cell lines.

  • Case Study : A study published in 2000 evaluated the growth inhibitory activity of several compounds against L1210 mouse leukemia cells. It was found that 2-(5-Fluoropyridin-2-yl)propanoic acid exhibited potent inhibition, with IC(50) values in the nanomolar range. This suggests a strong potential for use in cancer therapeutics .

Data Table: Biological Activity Overview

Biological ActivityDescriptionReference
Enzyme InhibitionInhibits enzymes involved in nucleotide synthesis
Anticancer ActivityPotent growth inhibition of L1210 leukemia cells
IC(50) ValuesNanomolar range

Detailed Research Findings

  • Synthesis and Evaluation : The synthesis of 2-(5-Fluoropyridin-2-yl)propanoic acid was reported alongside its biological evaluation. The compound demonstrated significant activity against leukemia cells, suggesting further investigation into its mechanism of action is warranted .
  • Potential Applications : Given its enzyme inhibition properties and anticancer activity, there is potential for this compound to be developed into a therapeutic agent for cancer treatment. Future studies could explore its efficacy in combination therapies or as part of targeted treatments.
  • Mechanistic Insights : The mechanism by which 2-(5-Fluoropyridin-2-yl)propanoic acid induces cell death in cancer cells involves disruption of nucleotide metabolism, which is crucial for DNA synthesis and cell proliferation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.